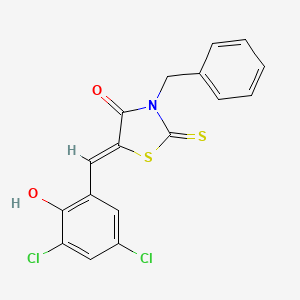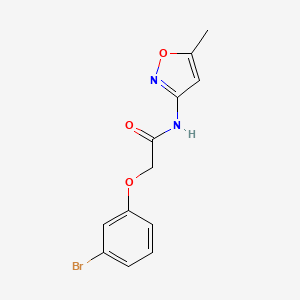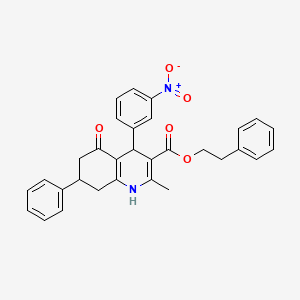
3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DBM, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DBM belongs to the thiazolidinedione class of compounds and has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anti-inflammatory and anti-cancer properties by inhibiting the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways. 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties, making it a valuable tool for research. However, 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. Additionally, the mechanism of action of 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the potential use of 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research is needed to understand the mechanism of action of 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications. Finally, research is needed to evaluate the safety and efficacy of 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in humans.
Méthodes De Synthèse
3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by reacting 3,5-dichloro-2-hydroxybenzaldehyde with benzylamine and 2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst. The reaction yields 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a yellow crystalline powder with a melting point of 270-272°C.
Applications De Recherche Scientifique
3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S2/c18-12-6-11(15(21)13(19)8-12)7-14-16(22)20(17(23)24-14)9-10-4-2-1-3-5-10/h1-8,21H,9H2/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWXGYJQPCRBI-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-benzyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)

![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)
